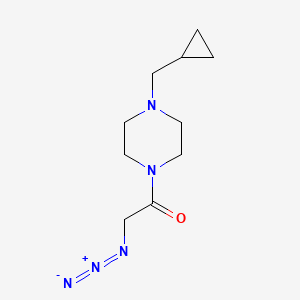
3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid
説明
科学的研究の応用
Synthesis and Biological Activity
Research into the synthesis and application of chloro-phenyl-pyridazine derivatives has led to the discovery of compounds with significant antimicrobial and antifungal activities. For example, derivatives of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, when reacted with antipyrin and hydrazines, produce pyridazinone derivatives. These compounds have been shown to possess antimicrobial and antifungal properties, highlighting the potential of chloro-phenyl-pyridazine derivatives in the development of new antimicrobial agents (Sayed et al., 2003).
Agricultural Applications
Chloro-phenyl-pyridazine derivatives also show promise in agriculture. The synthesis of new pyridazine-type hybridizing agents for wheat has been developed, indicating potential use in improving agricultural productivity. This synthetic method, which is suitable for industry, uses cheap starting materials and mild reaction conditions, achieving a significant yield (Geng Zeng-yan, 2011).
Chemical Reactions and Synthesis of Derivatives
The reactivity of chloro-phenyl-pyridazine derivatives with various chemical agents leads to the formation of a variety of heterocyclic compounds. For instance, reactions with POCl3 can unexpectedly yield chloropyridazine derivatives, which are precursors for further chemical transformations. This versatility in chemical reactions underlines the utility of chloro-phenyl-pyridazine derivatives in synthetic organic chemistry, enabling the preparation of compounds with potential biological activity (Sayed et al., 2003).
Safety and Hazards
特性
IUPAC Name |
3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-8-4-2-1-3-6(8)9-5-7(11(16)17)10(13)15-14-9/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJIOCBNHANENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C(=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


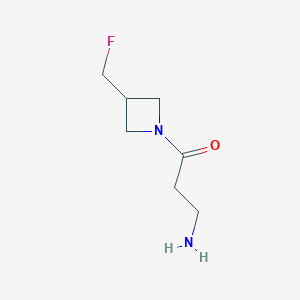
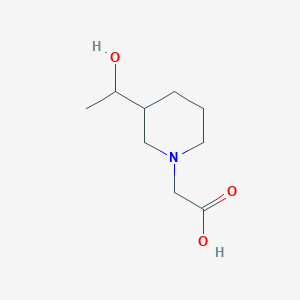
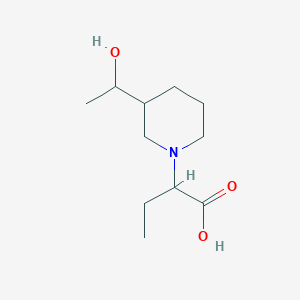
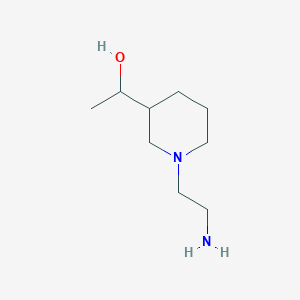
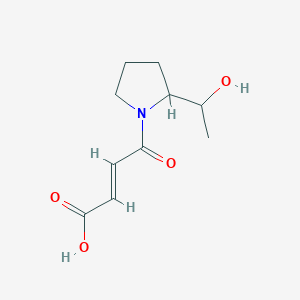

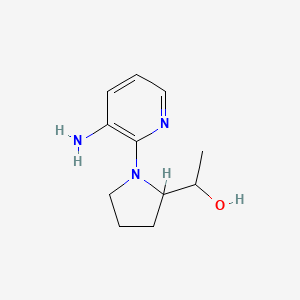
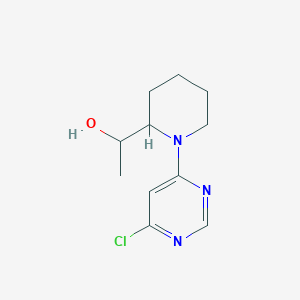
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477738.png)
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477740.png)
![7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477742.png)
![7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477743.png)
